2H-Pyran-2-one, 3-acetyltetrahydro-
Description
Historical Context and Evolution of Pyranone Chemistry Research
The study of pyranones, the unsaturated counterparts of tetrahydropyranones, has a rich history rooted in the investigation of natural products. nist.govsemanticscholar.org Early research focused on the isolation and structural elucidation of compounds like coumarins and chromones, which contain the 2-pyrone and 4-pyrone motifs, respectively. semanticscholar.org These natural sources provided a diverse array of structurally complex pyrones, each with unique pharmacological properties, which spurred the development of synthetic methodologies to access these scaffolds. nist.gov
The evolution of pyranone chemistry has been marked by the development of innovative synthetic strategies to construct the pyranone ring. organic-chemistry.org These methods have not only facilitated the total synthesis of complex natural products but have also enabled the creation of diverse libraries of pyrone derivatives for drug discovery programs. nist.govnih.gov The transition from studying naturally occurring pyrones to designing synthetic routes for novel derivatives reflects a broader trend in organic chemistry towards function-oriented synthesis.
In parallel, research into the saturated tetrahydropyranone systems has gained momentum, driven by their presence in numerous bioactive marine natural products and medicinal compounds. nih.gov The development of stereoselective methods for the synthesis of highly functionalized tetrahydropyran-4-ones, for instance, has been a significant area of focus. nih.gov
Significance of 2H-Pyran-2-one, 3-acetyltetrahydro- in Synthetic Design
The specific compound, 2H-Pyran-2-one, 3-acetyltetrahydro- , also known as 3-acetyl-δ-valerolactone, is a functionalized derivative of the fundamental tetrahydropyran-2-one scaffold (δ-valerolactone). While detailed research on this exact molecule is not extensive, its significance in synthetic design can be inferred from the chemical nature of its constituent parts.
The tetrahydropyran-2-one ring is a stable lactone that can be found in various natural products and serves as a valuable building block in organic synthesis. The presence of the acetyl group at the 3-position introduces a key point of functionality. The carbonyl of the acetyl group and the adjacent α-protons provide reactive sites for a variety of chemical transformations. This allows the molecule to be used as a versatile intermediate for the construction of more complex molecular architectures.
The acetyl group can participate in a range of reactions, including but not limited to:
Aldol (B89426) reactions: The enolizable protons alpha to the acetyl carbonyl can react with aldehydes or ketones to form new carbon-carbon bonds.
Knoevenagel condensation: Reaction with activated carbonyl compounds.
Halogenation: The α-protons can be substituted with halogens, which can then serve as leaving groups in subsequent nucleophilic substitution reactions.
Oxidation/Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functionalities.
This versatility makes 2H-Pyran-2-one, 3-acetyltetrahydro- a potentially valuable precursor for the synthesis of substituted heterocyclic systems and other complex target molecules.
Below is a table of the physical and chemical properties of the parent compound, δ-valerolactone, to provide context for the properties of its acetylated derivative.
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 542-28-9 |
| Boiling Point | 230 °C |
| Melting Point | -13 °C |
| Density | 1.079 g/cm³ |
| Solubility in Water | Miscible |
| Appearance | Colorless liquid |
Note: Data for δ-valerolactone.
Overview of Academic Research Trajectories for Similar Lactone Scaffolds
The academic research landscape for lactone scaffolds, including γ-lactones and δ-lactones, is broad and dynamic. A significant area of investigation is their use as monomers in ring-opening polymerization to produce biodegradable polyesters. nih.gov These polymers have applications in the medical field as materials for sutures, drug delivery systems, and tissue engineering scaffolds. nih.gov
In the realm of natural product synthesis, lactone rings are key structural motifs in a vast number of biologically active molecules, including antibiotics, antifungal agents, and cholesterol-lowering drugs. researchgate.net Consequently, a substantial body of research is dedicated to the development of novel and efficient methods for the stereoselective synthesis of substituted lactones. researchgate.net
Furthermore, lactone scaffolds are actively explored in medicinal chemistry for the development of new therapeutic agents. The inherent reactivity of the lactone ring, combined with the ability to introduce a wide range of substituents, makes them attractive frameworks for the design of enzyme inhibitors and other targeted therapies. nih.gov The use of natural product-derived lactones as a starting point for the creation of small molecule libraries is a common strategy in drug discovery. digitellinc.com
Recent research has also focused on the sustainable production of lactones like γ-valerolactone (GVL) and δ-valerolactone (DVL) from biomass, positioning them as key platform chemicals in the transition to a bio-based economy. rsc.org The catalytic conversion of levulinic acid, derived from lignocellulose, into GVL is a particularly active area of research. nih.govmdpi.com
The following table summarizes some of the key research areas involving lactone scaffolds.
| Research Area | Focus | Key Applications |
| Polymer Chemistry | Ring-opening polymerization of lactones. | Biodegradable plastics, medical implants, drug delivery. |
| Natural Product Synthesis | Development of stereoselective methods for the synthesis of complex lactone-containing molecules. | Antibiotics, anti-cancer agents, and other therapeutics. |
| Medicinal Chemistry | Use of lactone scaffolds for the design of novel drugs. | Enzyme inhibitors, receptor antagonists. |
| Sustainable Chemistry | Catalytic conversion of biomass into platform chemicals like γ-valerolactone and δ-valerolactone. | Biofuels, green solvents, and chemical intermediates. |
Structure
3D Structure
Properties
CAS No. |
63872-58-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-acetyloxan-2-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)6-3-2-4-10-7(6)9/h6H,2-4H2,1H3 |
InChI Key |
DRBJCTHMAXSQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCOC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2h Pyran 2 One, 3 Acetyltetrahydro
Ring-Opening Reactions and Subsequent Transformations
The 2H-pyran-2-one nucleus is susceptible to ring-opening under the influence of nucleophilic reagents. researchgate.netimist.ma The regioselectivity of the nucleophilic attack is dictated by the electronic properties of the pyranone ring and the nature of the attacking nucleophile.
Nucleophilic 1,6-Ring Opening Processes
Nucleophilic attack at the C-6 position of the 2H-pyran-2-one ring, known as a 1,6-conjugate addition, leads to ring opening. This process is a key step in various synthetic transformations. For instance, the reaction of 3-alkynyl-2-pyrones with secondary amines proceeds through a selective 1,6-ring opening, followed by decarboxylation and a subsequent rearrangement to form aryl amines. researchgate.net This type of transformation highlights the utility of pyranones as precursors to highly substituted aromatic compounds.
The reactivity of the pyranone system can be influenced by the presence of activating groups. For example, iron(II) complexes of 2-pyrones have been shown to be susceptible to nucleophilic attack at the carbonyl group, which can be considered a formal 1,6-addition in the context of the broader reactivity of the heterocyclic system. researchgate.net
Nucleophilic 1,2-Ring Opening to Dienolate Intermediates
Alternatively, nucleophilic attack can occur at the C-2 carbonyl carbon, leading to a 1,2-addition and subsequent ring opening to form dienolate intermediates. researchgate.net These intermediates are highly reactive and can participate in a variety of subsequent reactions, making them valuable synthons in organic chemistry. The formation of these dienolates provides a pathway to diverse ring systems and functionalized acyclic products. The competition between 1,2- and 1,6-addition pathways is a critical aspect of pyranone chemistry, often controlled by the reaction conditions and the nature of the nucleophile and substituents on the pyranone ring.
Cycloaddition Reactions
2H-Pyran-2-ones are valuable dienes in cycloaddition reactions, providing access to a range of bicyclic and polycyclic structures. researchgate.netresearchgate.net These reactions are powerful tools for the construction of complex molecular frameworks.
Diels-Alder Reactions with 2-Pyranone as Diene
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most important applications of 2-pyranones in synthesis. researchgate.netrsc.orgacs.orgnih.gov In these reactions, the 2-pyranone acts as the diene component, reacting with a dienophile to form a bicyclic adduct. These adducts can then undergo further transformations, such as decarboxylation, to yield highly substituted aromatic and heteroaromatic systems. The reactivity and regioselectivity of the Diels-Alder reaction are influenced by the substituents on both the pyranone and the dienophile. For example, electron-rich 2H-pyran-2-ones react readily with alkynes under thermal conditions or high pressure to yield aniline (B41778) derivatives. rsc.org
| Diene | Dienophile | Product Type | Reference |
| 2H-Pyran-2-one | Alkene | Bicyclic Lactone | researchgate.net |
| 2H-Pyran-2-one | Alkyne | Aromatic Compound | researchgate.netrsc.org |
| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Bicyclic Chiral Building Block | nih.gov |
[4+2]-Cycloaddition Processes
Beyond the classic Diels-Alder reaction, 2H-pyran-2-ones participate in a variety of other [4+2]-cycloaddition processes. researchgate.netmdpi.com These reactions often involve inverse electron demand Diels-Alder reactions, where the electron-rich pyranone reacts with an electron-deficient dienophile. researchgate.net The use of Lewis acids can promote these cycloadditions, enhancing their rate and selectivity. researchgate.net
Intramolecular [4+2] cycloadditions of 2-pyrones tethered to a dienophile have also been explored, providing a route to fused ring systems. mdpi.com Furthermore, enzyme-catalyzed [4+2] cycloadditions involving pyrone-containing intermediates have been identified in the biosynthesis of natural products like spinosyn A, highlighting the biological relevance of this reaction type. nih.gov
Rearrangement Reactions
Pyran-2-one derivatives can undergo a variety of rearrangement reactions, often initiated by ring-opening, which lead to the formation of different heterocyclic systems. researchgate.netimist.ma These rearrangements are typically driven by the formation of more stable products and can be influenced by the reaction conditions and the substituents on the pyranone ring. For example, the reaction of dehydroacetic acid, a substituted 2H-pyran-2-one, with various nucleophiles can lead to the formation of pyridones, pyrazoles, and other heterocyclic structures through complex rearrangement pathways. researchgate.netimist.ma
| Starting Material | Reagent/Conditions | Product | Reference |
| Dehydroacetic Acid | Nucleophiles (amines, hydrazines) | Pyridones, Pyrazoles | researchgate.netimist.ma |
| Triacetic Acid Lactone | N-(4-aryloxybut-2-ynyl)-N-methylamine, m-CPBA | Pyrrolopyranones | imist.ma |
Thermally Driven Rearrangements
The thermal behavior of β-keto lactones like 2H-Pyran-2-one, 3-acetyltetrahydro- is characterized by several potential rearrangement and decomposition pathways. Upon heating, β-keto acids are known to undergo decarboxylation, a reaction that involves the loss of carbon dioxide through a cyclic transition state. masterorganicchemistry.comlibretexts.org For 2H-Pyran-2-one, 3-acetyltetrahydro-, this would involve the formation of an enol intermediate, which would then tautomerize to the corresponding ketone.
While specific studies on the thermal decomposition of 2H-Pyran-2-one, 3-acetyltetrahydro- are not extensively documented, the thermal behavior of related β-lactones suggests that fragmentation via a zwitterionic mechanism is also a possibility, leading to the extrusion of carbon dioxide. researchgate.net The stability of the pyranone ring and the presence of the acetyl group would influence the specific rearrangement pathways and the conditions required for these transformations. Lactones, in general, can undergo thermal degradation, which may involve the breakage of the O-C=O lactone group, leading to the release of CO2. nih.gov
Carbanion-Induced Ring Transformations
The presence of the β-dicarbonyl system in 2H-Pyran-2-one, 3-acetyltetrahydro- makes the α-proton at the C3 position acidic and susceptible to deprotonation by a base to form a stabilized enolate carbanion. youtube.com This enolate is a key intermediate in various carbon-carbon bond-forming reactions and can induce ring transformations.
Palladium-catalyzed reactions of allyl β-keto esters, which proceed through the formation of a π-allylpalladium enolate, demonstrate the synthetic utility of carbanions derived from β-keto esters. nih.gov These enolates can undergo a variety of transformations, including reductive elimination, β-hydrogen elimination, and intramolecular aldol (B89426) condensations. nih.gov In the case of 2H-Pyran-2-one, 3-acetyltetrahydro-, the formation of the enolate at C3 could be followed by intramolecular reactions or reactions with external electrophiles. For instance, intramolecular aldol-type condensation could lead to the formation of bicyclic products. Furthermore, the enolate can participate in Michael additions to α,β-unsaturated compounds.
Electrophilic and Nucleophilic Substitutions on the Pyranone Ring
The saturated nature of the tetrahydro-pyranone ring in 2H-Pyran-2-one, 3-acetyltetrahydro- precludes typical electrophilic aromatic substitution reactions. However, the enol form of the β-dicarbonyl moiety can react with electrophiles. libretexts.org
Nucleophilic attack is a predominant reaction pathway for this compound, with two primary sites of attack: the carbonyl carbon of the lactone and the carbonyl carbon of the acetyl group. Nucleophilic attack on the lactone carbonyl can lead to ring-opening of the δ-valerolactone. researchgate.netrsc.orgsyr.edu The rate and outcome of this reaction depend on the nature of the nucleophile and the reaction conditions. For example, hydrolysis with acid or base will open the lactone ring to form the corresponding 5-hydroxy-3-acetylpentanoic acid.
The acetyl carbonyl is also susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This can result in the formation of alcohols upon reduction or the formation of imines and related derivatives upon reaction with amines.
| Reaction Type | Reagent/Condition | Product Type |
| Electrophilic Addition | Electrophile (e.g., Br₂) | α-Halogenated β-keto lactone |
| Nucleophilic Ring Opening | H₂O / H⁺ or OH⁻ | 5-hydroxy-3-acetylpentanoic acid |
| Nucleophilic Addition to Acetyl | R-MgBr, then H₃O⁺ | Tertiary alcohol |
| Amine Condensation | R-NH₂ | Imine/Enamine |
Oxidative and Reductive Transformations
The β-keto ester functionality in 2H-Pyran-2-one, 3-acetyltetrahydro- is susceptible to oxidative cleavage. A notable method for this transformation is the use of Oxone (potassium peroxymonosulfate) in an aqueous medium. organic-chemistry.orgnih.gov This reaction proceeds through the formation of an α-hydroxy dicarbonyl intermediate, which is then further oxidized and rearranged to yield cleavage products. In the case of 2H-Pyran-2-one, 3-acetyltetrahydro-, this could lead to the formation of dicarboxylic acids or other fragmented molecules, depending on the specific cleavage site. Another approach for the oxidative cleavage of ketones involves a copper-catalyzed reaction with air, leading to the formation of esters. acs.org
The presence of two carbonyl groups in 2H-Pyran-2-one, 3-acetyltetrahydro- allows for selective reduction. The choice of reducing agent can determine which carbonyl group is preferentially reduced. For example, mild reducing agents might selectively reduce the more reactive acetyl ketone, while stronger reducing agents could reduce both the ketone and the lactone. The stereoselective hydrogenation of a β-keto δ-lactone has been reported as a key step in the synthesis of natural products, highlighting the importance of this transformation. acs.org
Derivatization can be achieved through the enolate, as mentioned earlier, allowing for alkylation and acylation at the C3 position. rsc.org
| Transformation | Reagent | Product |
| Oxidative Cleavage | Oxone/AlCl₃ (aq) | Dicarboxylic acid derivatives |
| Selective Ketone Reduction | NaBH₄ | 3-(1-hydroxyethyl)tetrahydro-2H-pyran-2-one |
| Lactone Reduction | LiAlH₄ | 1,3,5-Pentanetriol derivative |
| α-Alkylation | Base, then R-X | 3-alkyl-3-acetyltetrahydro-2H-pyran-2-one |
Functional Group Interconversions of the Acetyl Moiety
The acetyl group, being a methyl ketone, can undergo a variety of functional group interconversions. A classic reaction of methyl ketones is the haloform reaction, where treatment with a halogen in the presence of a base leads to the formation of a carboxylic acid (from the cleavage of the acetyl group) and a haloform (e.g., chloroform, bromoform, or iodoform). ncert.nic.in
The acetyl carbonyl can also be converted into other functional groups. For instance, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These derivatives can be further transformed; for example, the Wolff-Kishner reduction of a hydrazone converts the ketone into a methylene (B1212753) group.
| Reaction | Reagent | Product Functional Group |
| Haloform Reaction | I₂ / NaOH | Carboxylic acid and Iodoform |
| Hydrazone Formation | H₂NNH₂ | Hydrazone |
| Oxime Formation | NH₂OH | Oxime |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | NH₃, H₂, Catalyst | Amine |
Reactivity Towards Lawesson's Reagent and Heteroatom Incorporation
The reactivity of Lawesson's Reagent is influenced by the nature of the carbonyl group. Generally, ketones are more reactive towards thionation than esters or lactones. organic-chemistry.orgnih.gov In the case of 2H-Pyran-2-one, 3-acetyltetrahydro-, the molecule possesses two distinct carbonyl functionalities: a ketone (the acetyl group) and a lactone (the pyranone ring).
Based on the general reactivity principles, the acetyl ketone carbonyl is expected to be more susceptible to thionation by Lawesson's Reagent than the lactone carbonyl. This preferential reaction would lead to the formation of a thio-ketone while leaving the lactone ring intact.
Furthermore, studies on related pyrone structures have shown that Lawesson's Reagent can also induce a heterocyclic atom exchange, where the ring oxygen is replaced by a sulfur atom, leading to the formation of a thiopyran-4-thione. wikipedia.org This suggests a second potential reaction pathway for 2H-Pyran-2-one, 3-acetyltetrahydro-, which could result in the formation of a sulfur-containing heterocyclic ring.
The thionation of lactones themselves to the corresponding thiolactones using Lawesson's Reagent has been documented, for instance in the case of porpholactones. nih.gov This confirms that under appropriate conditions, the lactone carbonyl of the 2H-Pyran-2-one, 3-acetyltetrahydro- could also undergo thionation.
Stereochemical Aspects and Asymmetric Synthesis of 2h Pyran 2 One, 3 Acetyltetrahydro Analogues
Diastereoselectivity in Key Cyclization Steps
The construction of the tetrahydropyran (B127337) ring with specific stereochemistry is often achieved through powerful cyclization reactions where diastereoselectivity is paramount. Various strategies have been developed to influence the formation of stereocenters during the ring-closing event.
One prominent method is the Prins cyclization, which has been successfully employed for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones from 3-bromobut-3-en-1-ols and various aldehydes. nih.gov These reactions, conducted at low temperatures (-35 °C), proceed with excellent diastereoselectivity. The proposed mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation intermediate, which dictates the stereochemical outcome. nih.gov
Another effective approach involves a tandem sequence of an aldol (B89426) reaction between a β-ketoester and an aldehyde, followed by a Knoevenagel condensation with a second aldehyde equivalent and an intramolecular Michael addition. This one-pot process yields highly substituted tetrahydropyran-4-ones as single diastereomers, showcasing a high degree of stereocontrol. nih.gov
Furthermore, silyl-Prins cyclizations of allylsilyl and vinylsilyl alcohols have been studied for the preparation of disubstituted dihydropyran derivatives. The use of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures can lead to high diastereoselectivity (e.g., 90:10 cis:trans). The stereocontrol in these reactions is rationalized by the preferential pseudoequatorial positioning of substituents in the chair-like transition state to minimize steric hindrance.
An oxonium-ene cyclization, catalyzed by TMSOTf, also provides an efficient route to substituted dihydropyrans with excellent diastereoselectivity. This reaction proceeds under mild conditions from aldehydes or epoxides and specific homoallylic alcohols.
The following table summarizes the diastereoselectivity achieved in different key cyclization reactions for forming pyranone analogues.
| Cyclization Method | Reactants | Catalyst/Conditions | Diastereoselectivity | Reference |
| Prins Cyclization | 3-Bromobut-3-en-1-ols and Aldehydes | -35 °C | Excellent | nih.gov |
| Aldol/Knoevenagel/Michael | β-Ketoester and Aldehydes | Base | Single Diastereomer | nih.gov |
| Silyl-Prins Cyclization | Allylsilyl alcohol and Aldehyde | TMSOTf, -78 °C | Good (cis:trans, 90:10) | |
| Oxonium-ene Cyclization | Aldehyde and Homoallylic alcohol | TMSOTf | Excellent |
Enantioselective Methodologies for Chiral Pyranone Synthesis
Achieving enantioselectivity in the synthesis of chiral pyranones and their precursors is a significant challenge that has been addressed through various catalytic asymmetric strategies. These methods aim to produce one enantiomer of a chiral molecule in excess over the other.
One powerful tool is asymmetric hydrogenation. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides using a chiral ligand like Ir-UbaPHOX can produce the corresponding saturated products with high enantioselectivity (98–99% ee). nih.gov While not directly forming a pyranone, this method creates chiral building blocks that can be further elaborated into target heterocyclic systems. The purity of the starting alkene is crucial for achieving high levels of enantioselectivity. nih.gov
N-Heterocyclic Carbene (NHC) catalysis, in combination with Lewis acids, has emerged as a potent strategy for the enantioselective synthesis of complex cyclic structures. For example, the NHC-catalyzed annulation of enals with β,γ-unsaturated α-ketoesters, activated by Ti(OiPr)₄, generates highly substituted cyclopentanols with excellent diastereo- and enantioselectivity. nih.gov This methodology, which creates four contiguous stereogenic centers, demonstrates the potential for constructing densely functionalized chiral rings that can be precursors to or analogues of pyranones. nih.gov
Gold(I)-catalyzed intramolecular hydroalkoxylation of chiral γ-hydroxy and δ-hydroxy allenes represents another stereoselective method to form cyclic ethers like tetrahydropyrans. The chirality of the starting material directs the stereochemical outcome of the cyclization.
Control over Stereocenters Adjacent to the Pyranone Ring
The stereochemical configuration of substituents on carbons adjacent to the pyranone ring significantly influences the molecule's three-dimensional shape and biological activity. Therefore, methods that allow for precise control over these adjacent stereocenters are highly valuable.
An intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones has been shown to produce heterocycles containing quaternary centers adjacent to secondary or tertiary centers. This approach provides a route to complex substitution patterns with defined stereochemistry.
A palladium-catalyzed oxidative Heck redox-relay strategy has been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method proceeds with excellent stereoselectivity in a single step, demonstrating precise control over the relative stereochemistry of the substituents at the C2 and C6 positions, which are adjacent to the ring oxygen. acs.org The strategy has proven useful in the total synthesis of natural product isomers, such as a trans-epimer of centrolobine. acs.org
Furthermore, the combination of NHC and Lewis acid catalysis in annulation reactions can generate multiple contiguous stereocenters with high fidelity. nih.gov The ability to form highly substituted cyclopentanols as single diastereomers provides a powerful platform for accessing precursors to pyranones with precisely controlled adjacent stereocenters. nih.gov
Determination of Absolute Configuration using Advanced Techniques
Once a chiral molecule has been synthesized, determining its absolute configuration is a critical, non-trivial step. While classical methods like X-ray crystallography are definitive, they require suitable crystals. For non-crystalline compounds, advanced spectroscopic and computational techniques are indispensable.
One such advanced technique is the comparison of experimentally measured optical rotation with values computed through quantum chemical calculations. The absolute configuration of a chiral molecule, such as 1,3,5,7-tetramethyl-1,3-dihydroindol-2-one, can be determined by calculating the specific rotation angles using methods like coupled-perturbed Hartree-Fock. This process involves optimizing the molecular geometry using ab initio or other computational methods and then calculating the optical rotation for a specific enantiomer. A match between the sign and magnitude of the calculated and experimental values provides a confident assignment of the absolute configuration. The accuracy of these calculations can depend on the chosen basis set and the method used for geometry optimization.
Influence of Remote Electronic Effects on Stereochemistry
The stereochemical outcome of a reaction can be influenced not only by the steric environment around the reacting centers but also by the electronic properties of remote substituents. These electronic effects can alter the energy of transition states, favoring one stereochemical pathway over another.
In the context of Lewis acid-catalyzed reactions, such as the Diels-Alder reaction, the electronic nature of the dienophile is critical. wikipedia.org Lewis acids function by binding to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction. wikipedia.org However, recent studies suggest that Lewis acids also reduce the destabilizing steric Pauli repulsion between the reactants, which plays a significant role in the catalytic effect. wikipedia.org These electronic modulations directly influence the reactivity and can affect the stereoselectivity of the cyclization.
In palladium-catalyzed reactions, the electronic nature of substituents on the reactants can also impact stereoselectivity. For example, in a Heck redox-relay strategy for synthesizing 2,6-trans-tetrahydropyrans, the use of electron-deficient arylboronic acids required modified catalyst conditions to achieve good yields. acs.org Furthermore, the use of a heteroaromatic boronic acid, specifically 2-furanylboronic acid, resulted in a slight erosion of enantioselectivity, indicating that the electronic properties of a remote part of the molecule can influence the stereochemical fidelity of the catalytic cycle. acs.org
Advanced Spectroscopic and Structural Characterization of 2h Pyran 2 One, 3 Acetyltetrahydro
High-Resolution NMR Spectroscopy (1D and 2D)thegoodscentscompany.comchemicalbook.comchemicalbook.comsigmaaldrich.com
No specific 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR spectroscopic data for 2H-Pyran-2-one, 3-acetyltetrahydro- could be located in the reviewed scientific literature and databases. Characterization of related compounds is documented, but direct spectral assignments for the title compound are not available. chemicalbook.comrsc.orgchemicalbook.comresearchgate.net
Mass Spectrometry (HRMS) for Structural Confirmationthegoodscentscompany.comchemicalbook.comchemicalbook.com
Electron Ionization Mass Spectrometry (EI-MS) data for a compound identified as ALPHA-ACETYL-DELTA-VALEROLACTONE is available. massbank.jp The spectrum confirms the molecular formula C₇H₁₀O₃, with a molecular weight of 142.06 g/mol . The fragmentation pattern provides structural information, with a prominent base peak at m/z 43, corresponding to the acetyl group [CH₃CO]⁺. Other significant fragments are observed at m/z 100, likely resulting from the loss of the acetyl group, and at m/z 99. massbank.jp
Table 1: Mass Spectrometry Data for 2H-Pyran-2-one, 3-acetyltetrahydro-
A table summarizing the key mass spectrometry peaks and their relative intensities.
| Parameter | Value |
| Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.06299 Da |
| Ionization | EI, 70 eV |
| m/z (Fragment) | Relative Intensity (%) |
| 43 | 100.0 |
| 100 | 54.5 |
| 55 | 27.6 |
| 99 | 20.8 |
| 127 | 16.3 |
| 142 ([M]⁺) | 14.5 |
| 109 | 12.3 |
| 39 | 12.0 |
| 41 | 10.6 |
| 27 | 14.4 |
| Data sourced from MassBank. massbank.jp |
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidationthegoodscentscompany.comchemicalbook.comsigmaaldrich.com
No published single crystal X-ray diffraction data for 2H-Pyran-2-one, 3-acetyltetrahydro- was found. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided.
Infrared (IR) Spectroscopy for Functional Group Analysischemicalbook.commassbank.jpnih.gov
Specific experimental Infrared (IR) spectra for 2H-Pyran-2-one, 3-acetyltetrahydro- are not available in the public domain. While IR data for the parent compound, δ-valerolactone, shows a characteristic strong absorption for the ester carbonyl group around 1735-1750 cm⁻¹, the spectrum for the 3-acetyl derivative would be expected to show at least two distinct carbonyl stretching bands: one for the lactone (ester) and one for the ketone of the acetyl group. chemicalbook.comchemicalbook.com Without experimental data, a detailed functional group analysis is not possible.
Spectroscopic Characterization in Material Science Applications (e.g., Raman, TGA)massbank.jp
There is no available information regarding the use of 2H-Pyran-2-one, 3-acetyltetrahydro- in material science applications. Consequently, no experimental data from techniques such as Raman spectroscopy or Thermogravimetric Analysis (TGA) have been reported.
Computational and Theoretical Chemistry Studies on 2h Pyran 2 One, 3 Acetyltetrahydro
Quantum Chemical Calculations of Conformations and Stability
Quantum chemical calculations are fundamental in determining the three-dimensional structure and relative stability of different conformations and tautomers of a molecule. For pyran derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to explore the potential energy surface.
Studies on related pyranone structures, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have utilized DFT calculations with the B3LYP functional and 6-311G** basis set to investigate tautomerism. scifiniti.comscifiniti.com These calculations help identify the most stable tautomeric forms by comparing their free energies. For instance, in one study, the 4-hydroxy enol tautomer (Form A) was found to be the dominant and most stable form. scifiniti.comscifiniti.com The calculations also revealed that the pyran ring of the molecule is flat, a structural detail that is consistent with experimental X-ray data. scifiniti.com
For the parent ring structure, tetrahydro-2H-pyran, a variety of ab initio and DFT methods have been used to calculate the energies of its conformers, including the chair, half-chair, twist, and boat forms. researchgate.net Such studies typically find that the chair conformation is the most stable, with the energy difference between the chair and higher-energy conformers like the twist or boat being in the range of 5-7 kcal/mol. researchgate.net Vibrational analysis is also performed to confirm that the optimized geometries correspond to true energy minima (indicated by the absence of imaginary frequencies). mdpi.comsemanticscholar.org These computational approaches are directly applicable to 2H-Pyran-2-one, 3-acetyltetrahydro- to determine its preferred conformation and relative stability.
Density Functional Theory (DFT) for Reactivity Prediction
DFT is a widely used computational method to predict the chemical reactivity of molecules. mdpi.com By calculating various electronic properties, DFT can identify the most reactive sites within a molecule and predict its behavior in chemical reactions. nih.gov For derivatives of 2H-pyran-2-one, DFT calculations, often using the B3LYP functional and 6-31G(d,p) basis set, have been performed to understand their global and local reactivity properties. mdpi.comsemanticscholar.org
Molecular Electrostatic Potential (MEP) analysis is a crucial tool for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack and electron-deficient regions (positive potential, colored blue) that are prone to nucleophilic attack. researchgate.netajchem-a.com
In computational studies of 2H-pyran-2-one analogues, MEP analysis has been used to pinpoint reactive sites. For example, in a series of newly synthesized derivatives, the minimal MEP value was consistently found around a nitrogen atom, designating it as a primary site for electrophilic interaction. mdpi.comsemanticscholar.org The MEP surface provides a visual representation of where electrostatic interactions are most likely to occur, guiding the understanding of molecular recognition and reactivity. researchgate.netmdpi.com
Average Local Ionization Energy (ALIE) provides another layer of insight into a molecule's reactivity. The ALIE surface indicates the locations from which an electron is most easily removed. mdpi.comsemanticscholar.org Lower ALIE values correspond to sites with the least tightly bound electrons, making them the most susceptible to electrophilic attacks. semanticscholar.org
For a series of 2H-pyran-2-one derivatives, ALIE calculations identified locations above benzene rings as having the lowest ALIE values, in addition to sites near nitrogen atoms. mdpi.com The calculated ALIE values for these derivatives were grouped around 185 kcal/mol and 192 kcal/mol, highlighting differences in reactivity among the analogues. mdpi.com This method allows for a quantitative prediction of the most reactive sites towards electrophiles.
| Derivative | Lowest ALIE Value (kcal/mol) | Most Reactive Site (Identified by ALIE) |
|---|---|---|
| RS-1 | ~192 | Benzene Ring |
| RS-2 | ~192 | Benzene Ring |
| RS-3 | ~185 | Benzene Ring |
| RS-4 | 184.26 | Benzene Ring |
| RS-5 | ~185 | Benzene Ring |
| RS-6 | ~185 | Benzene Ring |
Molecular Dynamics (MD) Simulations for Solvation and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach is particularly valuable for understanding how a compound like 2H-Pyran-2-one, 3-acetyltetrahydro- behaves in a solvent, such as water, and how it interacts with other molecules. mdpi.comdovepress.com
MD simulations have been applied to 2H-pyran-2-one derivatives to investigate their interactions with water molecules, a key factor for pharmaceutical potential. mdpi.com These simulations, often running for nanoseconds, can calculate important properties like the average interaction energy and the number of hydrogen bonds formed between the solute and solvent. mdpi.comsemanticscholar.org For a set of pyran-2-one analogues, interaction energies with water ranged from 63 kcal/mol to nearly 77 kcal/mol. mdpi.comsemanticscholar.org The simulations also showed that most derivatives formed an average of about three hydrogen bonds with water molecules, with one analogue forming more than four, explaining its stronger interaction energy. semanticscholar.org Such simulations provide a dynamic picture of solvation and intermolecular forces that govern the compound's behavior in solution. mdpi.com
| Derivative | Interaction Energy with Water (kcal/mol) | Average Number of Hydrogen Bonds |
|---|---|---|
| RS-1 | ~63 | ~3 |
| RS-2 | ~63 | ~3 |
| RS-3 | ~77 | ~3 |
| RS-4 | ~77 | >4 |
| RS-5 | ~70 | ~3 |
| RS-6 | ~63 | ~3 |
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. smu.edu By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathway. smu.eduresearchgate.net
For pyran derivatives, computational methods have been used to study various reactions. For example, the mechanism of the Cannizzaro reaction involving a 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde was modeled to understand the hydride transfer step, which is the rate-limiting stage of the reaction. researchgate.net Such studies can identify key intermediates and transition states, providing a detailed, step-by-step description of how chemical bonds are formed and broken. smu.edu Pyran-2-ones are known to be important precursors in the synthesis of a wide range of heterocyclic compounds through rearrangement reactions, and computational modeling can shed light on the complex mechanisms involved in these transformations. researchgate.net
Prediction of Chemical Stability and Degradation Pathways (e.g., Autoxidation)
Ensuring the chemical stability of a compound is critical, particularly in pharmaceutical applications. Computational methods can predict potential degradation pathways, such as autoxidation, which can lead to the formation of potentially genotoxic impurities. mdpi.com
A key parameter used to predict susceptibility to autoxidation is the Hydrogen Bond Dissociation Energy (H-BDE). Molecular sites with H-BDE values in the range of 70 to 85 kcal/mol are considered likely to undergo autoxidation. mdpi.com In a computational study of several 2H-pyran-2-one derivatives, the H-BDE values were calculated to assess their stability. The results indicated that most of the studied compounds were stable towards autoxidation. However, one derivative (denoted RS-6) was found to have an H-BDE value of approximately 83 kcal/mol, falling within the susceptible range and suggesting it could be prone to degradation during storage. mdpi.comsemanticscholar.org This predictive capability allows for the early identification of potentially unstable compounds. semanticscholar.org
| Derivative | Critical H-BDE Value (kcal/mol) | Predicted Stability |
|---|---|---|
| RS-1 | >85 | Stable |
| RS-2 | >85 | Stable |
| RS-3 | >85 | Stable |
| RS-4 | >85 | Stable |
| RS-5 | >85 | Stable |
| RS-6 | ~83 | Potentially Unstable |
Structure-Reactivity Correlations via Computational Methods
Computational and theoretical chemistry studies specifically detailing the structure-reactivity correlations for 2H-Pyran-2-one, 3-acetyltetrahydro- are not extensively available in the public scientific literature. However, the principles of its reactivity can be understood by applying computational methods commonly used for analogous saturated lactones and cyclic ketones. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure, potential reactive sites, and thermodynamic and kinetic parameters of reactions involving such molecules.
The reactivity of 2H-Pyran-2-one, 3-acetyltetrahydro-, also known as 3-acetyl-δ-valerolactone, is primarily dictated by the interplay between the δ-lactone ring and the acetyl substituent at the C3 position. Computational methods allow for the calculation of various molecular descriptors that correlate with reactivity.
Key areas of computational investigation for this compound would typically involve:
Analysis of the Lactone Ring: The δ-lactone (tetrahydro-2H-pyran-2-one) ring itself is subject to nucleophilic attack at the carbonyl carbon, leading to ring-opening polymerization or hydrolysis. acs.orgcardiff.ac.uk DFT calculations can model the reaction pathways for such transformations, determining the activation barriers and reaction energies. acs.orgsemanticscholar.org For the parent δ-valerolactone, computational studies have elucidated the mechanism of its ring-opening polymerization, showing that the initial nucleophilic attack on the carbonyl group is a key step. acs.orgcardiff.ac.uk
Influence of the 3-Acetyl Group: The acetyl group significantly influences the molecule's reactivity. Its electron-withdrawing nature is expected to increase the electrophilicity of the lactone's carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the acetyl group introduces additional reactive sites: the carbonyl carbon of the acetyl group and the α-protons located on the methyl group and the C3 carbon of the pyranone ring. Computational models can quantify these effects by calculating partial atomic charges and mapping the molecular electrostatic potential (MEP). An MEP map would visually indicate the electron-rich (negative potential, likely nucleophilic sites) and electron-poor (positive potential, likely electrophilic sites) regions of the molecule.
Tautomerism: The presence of the acetyl group allows for keto-enol tautomerism. Computational studies can determine the relative stabilities of the keto and enol forms in various environments (gas phase or in solution). The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the lactone carbonyl oxygen. The relative population of these tautomers is crucial as they exhibit different reactivity profiles.
Illustrative Computational Data for Analogous Systems
While specific data for 2H-Pyran-2-one, 3-acetyltetrahydro- is not available, the following tables illustrate the types of data generated in computational studies for related lactones and cyclic carbonyl compounds to understand their structure-reactivity relationships.
Table 1: Calculated Reactivity Descriptors for δ-Valerolactone (Analogous Parent Ring)
This table presents hypothetical but representative data for the parent lactone ring, δ-valerolactone, as would be calculated using DFT. These descriptors help in predicting reactivity.
| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 8.7 eV | A smaller gap generally implies higher reactivity. |
| Dipole Moment | 4.5 D | Indicates overall polarity, influencing solubility and intermolecular interactions. |
| Charge on Carbonyl C | +0.65 e | A higher positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and not from a specific study on δ-valerolactone.
Table 2: Comparison of Activation Energies for Nucleophilic Attack on a Lactone vs. a Keto-Enol Tautomer
This table illustrates how computational chemistry can be used to compare the reactivity of different forms of a molecule. The presence of the acetyl group in 2H-Pyran-2-one, 3-acetyltetrahydro- allows for keto-enol tautomerism, which would alter the molecule's reactivity profile.
| Reactant Form | Reaction Pathway | Calculated Activation Energy (kJ/mol) | Relative Reactivity |
| Keto Form | Nucleophilic attack at lactone carbonyl | 60 | Reference |
| Keto Form | Nucleophilic attack at acetyl carbonyl | 55 | Higher |
| Enol Form | Nucleophilic attack at C2 (lactone) | 75 | Lower |
Note: The values in this table are hypothetical examples to demonstrate the application of computational methods.
Structure-activity relationship (SAR) studies often employ these computational descriptors to build predictive models. nih.goveurekaselect.comoncodesign-services.commdpi.comgardp.org For a series of substituted lactones, these models can correlate specific structural features (e.g., the presence of electron-withdrawing groups) with observed biological activity or chemical reactivity. nih.goveurekaselect.com For 2H-Pyran-2-one, 3-acetyltetrahydro-, a comprehensive computational study would provide valuable insights into its stability, preferred conformation, and the regioselectivity of its reactions, guiding synthetic applications and further research.
Applications of 2h Pyran 2 One, 3 Acetyltetrahydro in Complex Molecular Synthesis and Materials Science
Utility as a Versatile Intermediate and Building Block in Organic Synthesis
The 2H-pyran-2-one scaffold is a well-established and important precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netsemanticscholar.org Derivatives such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as Dehydroacetic acid (DHA), are extensively used as platform chemicals and starting materials for numerous natural and synthetic products. researchgate.net The value of these pyran-2-one compounds lies in their reactivity; they possess several electrophilic centers (at positions C-2, C-4, C-6, and the acetyl group) and a nucleophilic center (at C-5), making them highly adaptable for constructing diverse molecular architectures. researchgate.net
The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions. researchgate.netsemanticscholar.org This reactivity has been harnessed to produce a multitude of heterocyclic systems, including pyridines, pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, by reacting pyran-2-one derivatives with various nucleophiles like ammonia, amines, and hydrazines. researchgate.net Furthermore, 2H-pyran-2-ones are effective dienes in [4+2] cycloaddition (Diels-Alder) reactions, reacting with different dienophiles to create complex carbocyclic and heterocyclic products. semanticscholar.orgnih.gov This application is a cornerstone of their use as building blocks, enabling the construction of highly substituted aromatic compounds and other intricate scaffolds. semanticscholar.orgresearchgate.net The ability to functionalize the pyran-2-one ring allows for the synthesis of a vast library of chemical entities, making it a privileged structure in medicinal chemistry and organic synthesis. researchgate.neteurekalert.orgmdpi.com
Precursor in Natural Product Total Synthesis
The tetrahydropyran (B127337) (THP) ring system is a structural motif found in a vast number of biologically significant natural products, particularly those isolated from marine sources. nih.govresearchgate.net Its prevalence has driven the development of numerous synthetic strategies for the stereoselective construction of this ring. bohrium.comrsc.org Methodologies such as Prins cyclizations, hetero-Diels-Alder reactions, oxa-Michael additions, and metal-mediated cyclizations are frequently employed to forge the THP core during the total synthesis of complex natural products. bohrium.comrsc.orgholycross.edu The compound 2H-Pyran-2-one, 3-acetyltetrahydro-, as a substituted THP derivative itself, represents a key synthetic intermediate or a structural component in the retrosynthetic analysis of many of these target molecules.
The very structure of 2H-pyran-2-one, 3-acetyltetrahydro- is a substituted δ-valerolactone. Therefore, its synthesis or the synthesis of related tetrahydropyran-2-ones constitutes the formation of this lactone class.
The related unsaturated 2H-pyran-2-one scaffold serves as a precursor for the synthesis of isocoumarins (1H-2-benzopyran-1-ones), which are structural isomers of coumarins and are found in many natural products with diverse biological activities. researchgate.netnih.gov Isocoumarins are considered important intermediates in the synthesis of a broader range of compounds, including isoquinolines and various aromatic structures. nih.gov Synthetic chemists have developed several methods to construct the isocoumarin (B1212949) skeleton from various precursors. While not always starting directly from a simple pyranone, these methods often involve the cyclization of intermediates that share features with pyranone chemistry.
| Method | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Tandem Stille Reaction/Heterocyclization | 2-Iodobenzoic acids and allenyltributyltin reagents | Palladium-catalyzed coupling followed by a 6-endo-dig oxacyclization. | nih.gov |
| Electrophilic Cyclization | o-(1-Alkynyl)benzoates | Uses reagents like ICl, I₂, or PhSeCl to induce cyclization under mild conditions. | acs.org |
| Ru(II)-Catalyzed Oxidative Annulation | Aromatic acids and alkynes | Uses air as the oxidant in water, offering a green chemistry approach. | researchgate.net |
| Cu-Catalyzed Cascade Reaction | 2-Alkynylbenzoate esters and methyl vinyl ketone | A one-pot reaction under ultrasound irradiation. | researchgate.net |
The tetrahydropyran ring is the central structural feature of numerous natural products, including the sesquiterpenoid β-dihydroagarofuran, which forms the skeleton for a class of compounds with significant insecticidal activity. researchgate.net The synthesis of these complex molecules relies heavily on methods that can stereoselectively construct the polysubstituted THP core.
For instance, the total synthesis of neopeltolide, a potent marine macrolide, features a 14-membered lactone with an embedded tetrahydropyran ring. nih.gov Its synthesis has been a target for many research groups, leading to the application of various THP-forming strategies, such as Prins cyclizations initiated by oxocarbenium ions and stereoselective reductions of cyclic hemiacetals. nih.gov Other natural products, such as Diospongin B (an anti-osteoporotic agent) and Cryptoconcatone H, also contain the THP motif, and their syntheses showcase different strategic approaches. holycross.edu The synthesis of Diospongin B may involve an oxa-Michael addition to form the 2,6-trans substituted THP ring, while a Prins cyclization can be used to establish the 2,6-cis orientation found in other natural products. holycross.edu
| Natural Product | Class/Activity | Key Synthetic Strategy for THP Ring | Reference |
|---|---|---|---|
| Neopeltolide | Antiproliferative Marine Macrolide | Prins Cyclization; Reduction of Hemiacetals | nih.gov |
| Diospongin B | Anti-osteoporotic | Oxa-Michael Addition | holycross.edu |
| Cryptoconcatone H | Anti-inflammatory | Prins Cyclization | holycross.edu |
| β-Dihydroagarofuran | Insecticidal Sesquiterpenoid | - | researchgate.net |
| Erythromycin (B1671065) | Macrolide Antibiotic | Biosynthesis/Semisynthesis | researchgate.net |
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play crucial roles in various bodily functions. nih.gov Their synthesis in the body originates from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which form the key intermediate Prostaglandin (B15479496) H2. reactome.org
From a synthetic chemistry perspective, the total synthesis of prostaglandins and their analogs has been a significant field of research for decades. Landmark syntheses, most notably by E.J. Corey, established key strategies and intermediates that are still fundamental to the field. A central building block in many prostaglandin syntheses is the "Corey lactone," a bicyclic lactone that contains the cyclopentane (B165970) core and key stereocenters from which the two characteristic side chains can be elaborated. The primary synthetic pathways to prostaglandins typically involve the construction of this cyclopentane ring system, followed by the attachment of the α- and ω-side chains. nih.gov Based on a review of the literature, a direct and widely utilized synthetic route for the construction of the core prostaglandin structure starting from 2H-Pyran-2-one, 3-acetyltetrahydro- is not prominently reported.
Macrolide antibiotics are a clinically important class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.govmdpi.com The tetrahydropyran ring is a common structural feature within the sugar moieties or, in some cases, embedded within the macrolactone itself, as seen in foundational macrolides like erythromycin. researchgate.net The emergence of bacterial resistance has spurred the development of new generations of macrolides, such as the ketolides, which are semisynthetic derivatives designed to overcome these resistance mechanisms. nih.gov
Clarithromycin (B1669154) is a second-generation macrolide, and its ketolide derivatives, like telithromycin, represent a third generation. nih.govnih.gov The synthesis of these advanced ketolides typically involves the chemical modification of an existing macrolide scaffold, such as erythromycin or clarithromycin, rather than a total synthesis from simple acyclic or heterocyclic building blocks. nih.govnih.govnih.gov For example, an efficient synthesis of a novel class of α-amino-γ-lactone ketolides was developed from clarithromycin to create new analogues with potent activity against resistant bacterial strains. nih.gov
While 2H-Pyran-2-one, 3-acetyltetrahydro- is not a direct starting material in the established semisynthetic routes to clarithromycin ketolides, the synthesis of novel and structurally diverse antibiotic scaffolds often requires the development of methods to create various heterocyclic fragments. The chemistry of pyranones is therefore relevant to the broader goal of creating new building blocks that could be incorporated into future generations of macrolide antibiotics. nih.gov
Cyanolide A is a C₂-symmetric macrodiolide natural product that exhibits potent molluscicidal activity, making it a target of interest for combating schistosomiasis. nih.gov Its unique structure, featuring two 3,3-disubstituted tetrahydropyran rings within a 20-membered macrocycle, has inspired several total synthesis campaigns.
A particularly elegant and concise total synthesis of the aglycon of Cyanolide A was achieved in 10 steps without the use of protecting groups. nih.gov A key feature of this synthesis is a Sakurai dimerization/macrocyclization reaction. In this strategic step, a monomeric precursor containing an allylsilane and a β-hydroxy acid moiety undergoes esterification. This monomer is then treated with a Lewis acid, which promotes a simultaneous dimerization and cyclization. This single, powerful transformation constructs both of the challenging 3,3-disubstituted tetrahydropyran rings and the large macrocycle in one operation. nih.gov This approach bypasses strategies used in other syntheses that relied on late-stage macrolactonization of complex monomers. The success of the Sakurai reaction in this context highlights the utility of pyran-based intermediates in the efficient and stereocontrolled construction of complex natural products. nih.gov
Pathways to Fascaplysin (B45494) Congeners and Other N-Heterocycles
The quest for novel therapeutic agents has driven the development of synthetic routes to complex natural products and their analogs. 2H-pyran-2-one derivatives serve as crucial precursors in the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.net One notable application is in the formal synthesis of fascaplysin congeners. researchgate.net Fascaplysin, a marine alkaloid, has garnered attention for its potent biological activities, including cytotoxic properties. researchgate.net Synthetic strategies involving pyrone remodeling have proven effective in constructing the core structure of these complex molecules. researchgate.net
The versatility of pyran-2-ones extends to the synthesis of a broad spectrum of N-heterocycles. rsc.orgnih.gov Through reactions involving the opening of the pyran ring by various nucleophiles, such as amines and hydrazines, a diverse array of heterocyclic systems can be accessed. researchgate.net These include pyridones, pyrazoles, and other fused heterocyclic systems. researchgate.net The ability to transform the pyran-2-one core into these nitrogen-containing scaffolds underscores its importance as a versatile platform in synthetic organic chemistry. semanticscholar.org
Formation of Tetralones and Biologically Relevant Molecules
The synthesis of tetralones, a key structural motif in many biologically active compounds, can be achieved through various synthetic methodologies, including intramolecular Friedel-Crafts acylations and photoredox-mediated reactions. organic-chemistry.org While direct involvement of 2H-pyran-2-one, 3-acetyltetrahydro- in these specific named reactions for tetralone synthesis is not explicitly detailed, the broader class of 2H-pyran-2-ones serves as a foundational starting point for constructing a variety of biologically relevant molecules. mdpi.comnih.gov
The pyran-2-one ring system is a key intermediate in the synthesis of numerous natural products and their analogs. mdpi.com For instance, derivatives of 2H-pyran-2-one are instrumental in creating complex polycyclic structures with potential pharmacological applications. rsc.org The reactivity of the pyran-2-one core allows for its transformation into highly substituted aromatic compounds, which are precursors to a wide range of bioactive molecules. semanticscholar.orgnih.gov Furthermore, the synthesis of various biologically active pyridine (B92270) and pyridopyrimidine derivatives often originates from precursors that can be conceptually linked back to the functionalized pyran scaffold. nih.govnih.gov
Role in the Design and Synthesis of Functional Materials
The application of 2H-pyran-2-one derivatives extends beyond the realm of medicinal chemistry into the innovative field of materials science. The inherent reactivity and structural features of these compounds make them suitable for the design and synthesis of a variety of functional materials.
While specific studies detailing the direct use of 2H-Pyran-2-one, 3-acetyltetrahydro- in fluorescent chemosensors and light-emitting devices are not prevalent, the broader family of pyran-containing compounds exhibits significant potential in this area. The development of fluorescent probes and organic light-emitting diodes (OLEDs) often relies on heterocyclic scaffolds that can be synthesized from pyran-2-one precursors. The tunable electronic properties of these heterocyclic systems are crucial for achieving desired photophysical characteristics.
Graphene, a two-dimensional material with exceptional electronic and mechanical properties, often requires functionalization to tailor its characteristics for specific applications. Covalent functionalization of graphene and its derivatives, such as graphene oxide (GO), can be achieved through various chemical reactions. nih.govresearchgate.net One approach involves the use of organic molecules that can react with the graphene surface.
In this context, the reactivity of pyran-2-one derivatives can be harnessed. For instance, carboxylated nanographene oxide sheets have been conjugated with amine-containing compounds in the presence of a coupling agent. nih.gov This suggests a potential pathway where a functionalized derivative of 2H-pyran-2-one, 3-acetyltetrahydro- could be attached to graphene surfaces, thereby modifying their properties for applications in areas like drug delivery or nanocomposites. researchgate.netnih.gov The 1,3-dipolar cycloaddition of azomethine ylides is another method for functionalizing few-layer graphenes, indicating the versatility of chemical strategies available for modifying graphene. nih.gov
The synthesis of polyheteroatomic systems, which contain multiple different heteroatoms, is an area of active research due to their potential for novel material and biological properties. mdpi.com Arylmethylene-2H-pyran-2-ones have been shown to react with reagents like Lawesson's reagent to form O- and S-containing polyheteroatomic systems. mdpi.comresearchgate.net The course of these reactions is influenced by the substituents on the pyran-2-one and the reaction conditions, leading to the formation of condensed (thio)pyranobispyran systems. mdpi.comresearchgate.net This demonstrates the utility of the pyran-2-one scaffold in constructing complex, multi-heteroatom architectures.
Contribution to Novel Catalytic Systems (e.g., Metal Complexes)
The development of new catalytic systems is crucial for advancing chemical synthesis. While the direct use of 2H-Pyran-2-one, 3-acetyltetrahydro- in catalysis is not extensively documented, the broader class of 2-pyrones has been instrumental in the development of various catalytic processes. These include systems utilizing gold, zinc, and zirconium catalysts. The ability of the pyran-2-one framework to coordinate with metal centers opens up possibilities for designing novel metal complexes with unique catalytic activities. The synthesis of such complexes could lead to more efficient and selective chemical transformations.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes for Functionalized Analogues
The development of new and more efficient ways to synthesize functionalized analogues of 3-acetyltetrahydro-2H-pyran-2-one is a key area for future research. Current methods, while effective, often have limitations that could be addressed through innovative synthetic strategies. A significant focus is on catalytic methods that offer high atom economy and reduce waste.
One promising approach involves the diastereoselective cascade reaction for constructing highly functionalized 3-acetyltetrahydro-2H-pyran-2-ones. lsu.edu This method utilizes the thermal degradation of acyl Meldrum's acid derivatives and their subsequent reaction with δ-hydroxyenones to furnish the desired lactones. lsu.edu Further research could expand the scope of this reaction to include a wider variety of substituents and improve control over the stereochemical outcome.
Catalytic hydrogenation of functionalized pyran precursors also presents a viable and efficient route. For instance, the catalytic hydrogenation of an oxazoline (B21484) constructed from a 2-aminopyranose has been shown to be a facile method for preparing highly functionalized tetrahydropyrans. nih.gov Adapting this methodology to precursors of 3-acetyltetrahydro-2H-pyran-2-one could provide a direct and atom-economical synthesis.
The exploration of organocatalytic domino reactions is another exciting frontier. A one-pot organocatalyzed diastereo- and enantioselective synthesis of polyfunctionalized dihydropyran and tetrahydropyran (B127337) derivatives has been reported, starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. nih.gov Extending this methodology to incorporate the acetyl group at the 3-position would be a valuable contribution.
Below is a table summarizing some modern synthetic approaches that could be adapted or further developed for the synthesis of 3-acetyltetrahydro-2H-pyran-2-one analogues.
| Synthetic Strategy | Key Features | Potential for 3-Acetyltetrahydro-2H-pyran-2-one Analogues |
| Diastereoselective Cascade Reactions | Thermal degradation of acyl Meldrum's acid followed by nucleophilic capture and cyclization. lsu.edu | Offers a route to highly substituted analogues with control over diastereoselectivity. lsu.edu |
| Catalytic Hydrogenation | Reduction of oxazoline precursors to yield functionalized tetrahydropyrans. nih.gov | Provides a potentially facile and atom-economical synthesis from readily available starting materials. nih.gov |
| Organocatalytic Domino Reactions | One-pot synthesis of polyfunctionalized tetrahydropyrans with high enantioselectivity. nih.gov | Enables the asymmetric synthesis of chiral analogues with multiple stereocenters. nih.gov |
| Prins Cyclization | Rhenium(VII)-catalyzed cyclization of homoallylic alcohols with aldehydes. organic-chemistry.org | A potential method for constructing the tetrahydropyran ring with high stereoselectivity. organic-chemistry.org |
Exploration of Underexplored Reactivity and Mechanistic Pathways
While the fundamental reactivity of the lactone and ketone functionalities in 3-acetyltetrahydro-2H-pyran-2-one is understood, there are numerous underexplored reaction pathways that could lead to novel molecular scaffolds. A deeper understanding of the reaction mechanisms will be crucial for controlling these transformations.
The reactivity of the enol or enolate of the 3-acetyl group is another area ripe for exploration. While alkylation of this position is a known reaction, exploring its participation in other C-C and C-X bond-forming reactions, such as aldol (B89426), Michael, and cross-coupling reactions, could lead to a diverse range of functionalized derivatives.
Furthermore, the interaction between the lactone and the ketone functionalities could lead to unique reactivity. For example, intramolecular reactions between the two carbonyl groups or their derivatives could be triggered under specific conditions to form bicyclic or spirocyclic systems.
| Research Area | Focus | Potential Outcomes |
| Lactone Ring-Opening | Mechanistic studies on the influence of the 3-acetyl group on the oxocarbenium intermediate. rsc.org | Development of new methods for the selective cleavage and functionalization of the lactone ring. |
| Enolate Reactivity | Exploration of aldol, Michael, and cross-coupling reactions at the α-position of the acetyl group. | Synthesis of a wide array of C3-functionalized tetrahydropyran-2-one derivatives. |
| Intramolecular Reactions | Investigation of reactions between the lactone and ketone functionalities. | Discovery of novel bicyclic and spirocyclic heterocyclic systems. |
| Acid-Catalyzed Transformations | Study of rearrangements and oligomerizations under acidic conditions. researchgate.net | Access to new oligomeric or rearranged pyran-based structures. |
Expansion of Stereoselective Synthetic Methodologies
The presence of at least two stereocenters in 3-acetyltetrahydro-2H-pyran-2-one makes the development of stereoselective synthetic methods a high priority. Access to enantiomerically pure or enriched forms of this compound and its analogues is crucial for applications in medicinal chemistry and as chiral building blocks.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran derivatives. nih.gov The use of chiral catalysts to control the stereochemical outcome of domino reactions leading to the tetrahydropyran-2-one core is a particularly promising strategy that warrants further investigation for the synthesis of 3-acetyl-substituted analogues. nih.gov
The use of chiral auxiliaries is another established method for achieving stereocontrol. For example, the diastereoselective preparation of substituted δ-valerolactones has been achieved using N-acyl thiazolidinethione chiral auxiliaries in a double diastereoselective acetate (B1210297) aldol reaction. nih.gov Adapting this methodology to introduce the acetyl group at the C3 position could provide a reliable route to specific diastereomers.
Enzymatic resolutions and desymmetrization reactions also offer a green and highly selective approach. Lipase-catalyzed kinetic resolution of racemic lactones is a well-established technique that could be applied to 3-acetyltetrahydro-2H-pyran-2-one. nih.gov Furthermore, engineered carbonyl reductases have shown high stereoselectivity in the asymmetric synthesis of chiral δ-lactones, presenting a potential biocatalytic route. acs.org
| Methodology | Principle | Advantages for 3-Acetyltetrahydro-2H-pyran-2-one |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze reactions enantioselectively. nih.gov | Access to highly enantioenriched products through domino or cascade reactions. nih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective transformations. nih.gov | Reliable control over the formation of specific diastereomers. nih.gov |
| Enzymatic Methods | Utilization of enzymes for kinetic resolution or asymmetric synthesis. nih.govacs.org | High enantioselectivity under mild and environmentally friendly conditions. nih.govacs.org |
| Metal-Catalyzed Asymmetric Synthesis | Employment of chiral metal complexes to catalyze stereoselective reactions. mdpi.comacs.org | Potential for high turnover numbers and a broad substrate scope. |
Integration of Computational Chemistry for Predictive Design and Optimization
Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting the properties of molecules. For 3-acetyltetrahydro-2H-pyran-2-one and its derivatives, computational methods can provide valuable insights to guide experimental work.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of various reactions, such as the ring-opening of the lactone, rsc.org cycloadditions, and rearrangements. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely products and identify key transition states, which can inform the design of more selective and efficient reactions. rsc.orgacs.org For example, DFT studies on the zwitterionic ring-opening polymerization of δ-valerolactone have established that the highest activation barrier is associated with the ring-opening of the tetrahedral intermediate. acs.org
Computational methods can also be used to predict the physicochemical and biological properties of novel analogues of 3-acetyltetrahydro-2H-pyran-2-one. Molecular docking studies can be used to predict the binding affinity of these compounds to biological targets, such as enzymes or receptors, which can guide the design of new drug candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activity.
| Computational Method | Application | Benefit for Research on 3-Acetyltetrahydro-2H-pyran-2-one |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and calculation of reaction energetics. rsc.orgacs.org | Provides a deeper understanding of reactivity and helps in the design of selective synthetic routes. rsc.orgacs.org |
| Molecular Docking | Prediction of binding modes and affinities of molecules to biological targets. nih.gov | Guides the rational design of new bioactive compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions of molecules in different environments. | Provides insights into the behavior of these molecules in biological systems or as materials. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity. | Enables the prediction of the activity of new analogues before their synthesis. |
New Applications in Emerging Fields of Chemistry and Materials Science
The unique structural features of 3-acetyltetrahydro-2H-pyran-2-one make it an attractive building block for applications beyond traditional organic synthesis. Future research should explore its potential in emerging fields such as polymer chemistry and materials science.
The δ-valerolactone core is a known monomer for ring-opening polymerization (ROP) to produce biodegradable polyesters like poly(δ-valerolactone) (PVL). chemicalbook.comrsc.org The presence of the 3-acetyl group offers a handle for further functionalization of the polymer, either before or after polymerization. This could lead to the development of novel biodegradable polymers with tailored properties, such as drug-delivery systems, smart materials, or functional coatings. The synthesis of highly branched poly(δ-valerolactone)s has been reported, and the introduction of the acetyl group could allow for the creation of even more complex and functional polymer architectures. rsc.org
The ability of lactones to act as precursors to various heterocyclic systems also opens up possibilities in materials science. For example, pyran-2-ones can be transformed into a wide range of other heterocyclic compounds, some of which may possess interesting photophysical or electronic properties. organic-chemistry.org Exploring these transformations with 3-acetyltetrahydro-2H-pyran-2-one could lead to the discovery of new materials for applications in organic electronics or as fluorescent probes.
Furthermore, the inherent chirality of this molecule makes it a valuable starting material for the synthesis of complex natural products and bioactive molecules. nih.gov Many natural products contain the tetrahydropyran ring system, and 3-acetyltetrahydro-2H-pyran-2-one could serve as a key intermediate in their total synthesis. nih.govacs.org
| Application Area | Potential Use of 3-Acetyltetrahydro-2H-pyran-2-one | Future Research Direction |
| Polymer Chemistry | As a functional monomer for ring-opening polymerization to create biodegradable and functional polyesters. chemicalbook.comrsc.orgrsc.org | Development of novel polymers with tailored properties for biomedical and materials applications. |
| Materials Science | As a precursor to new heterocyclic materials with interesting photophysical or electronic properties. | Exploration of transformations to novel materials for organic electronics or sensors. |
| Natural Product Synthesis | As a chiral building block for the total synthesis of complex bioactive molecules. nih.govacs.orgnih.gov | Application in the synthesis of new and challenging natural product targets. |
| Medicinal Chemistry | As a scaffold for the development of new therapeutic agents. | Design and synthesis of analogues with potential biological activity against various diseases. |
Challenges in Scalable Synthesis and Industrial Relevance
While the laboratory-scale synthesis of 3-acetyltetrahydro-2H-pyran-2-one and its analogues is feasible, translating these methods to an industrial scale presents several challenges. Overcoming these hurdles is essential for the commercial viability of any potential applications.
One of the main challenges is the cost and availability of starting materials. For large-scale production, the synthetic route must start from inexpensive and readily available feedstocks. Processes that rely on expensive reagents or multiple protection-deprotection steps are often not economically viable. The development of catalytic processes with high turnover numbers and easy catalyst recovery is crucial. google.com
Purification of the final product and intermediates can also be a significant bottleneck on an industrial scale. Chromatographic purification, which is common in laboratory settings, is often impractical and expensive for large quantities. Developing synthetic routes that yield products with high purity, or that can be purified by crystallization or distillation, is highly desirable. The separation of product mixtures, such as α-methylene-δ-valerolactone and δ-valerolactone, can be difficult and may require innovative strategies like selective polymerization. nih.govrsc.org
Catalyst deactivation is another concern in continuous or large-batch processes. For example, in the gas-phase synthesis of α-methylene-δ-valerolactone, catalyst deactivation was observed due to the formation of non-volatile byproducts. nih.govrsc.org Research into more robust and regenerable catalyst systems is needed to ensure the long-term efficiency of industrial processes.
Finally, ensuring the safety and environmental impact of the process is paramount. The use of hazardous reagents or solvents should be minimized, and the development of greener synthetic routes using less toxic and more sustainable alternatives is a key goal. nih.gov
| Challenge | Description | Potential Solutions |
| Cost and Availability of Starting Materials | The economic viability of a synthesis depends on inexpensive and abundant feedstocks. | Development of routes from biomass-derived sources; use of highly efficient catalytic methods. google.com |
| Purification | Chromatographic purification is often not scalable. | Design of syntheses that allow for purification by crystallization or distillation; development of selective polymerization for separation. nih.govrsc.orgacs.org |
| Catalyst Deactivation | Loss of catalyst activity over time can halt production. nih.govrsc.org | Development of more robust and regenerable catalyst systems; optimization of reaction conditions to minimize deactivation. |
| Safety and Environmental Impact | Use of hazardous materials and generation of waste are major concerns. | Implementation of green chemistry principles, such as the use of safer solvents and reagents and waste minimization. nih.gov |
Q & A
Basic: What are the common synthetic routes for preparing 3-acetyltetrahydro-2H-pyran-2-one and its derivatives?
Methodological Answer:
The synthesis of 3-acetyltetrahydro-2H-pyran-2-one derivatives often involves multi-component reactions (MCRs) or lactonization strategies. Key approaches include:
- Multi-component reactions using arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones, which enable selective formation of pyranone scaffolds .
- Lactonization of hydroxy acids under acidic conditions (e.g., using H₂SO₄ or TsOH), particularly for introducing the acetyl group at the 3-position .
- Catalytic hydrogenation of unsaturated precursors (e.g., dihydropyrans) to achieve the tetrahydro configuration .
Critical Consideration: Reaction conditions (solvent, temperature, catalyst) significantly influence regioselectivity. For example, acetic anhydride may serve as both solvent and acetylating agent in one-pot syntheses .
Basic: What safety protocols are critical when handling 3-acetyltetrahydro-2H-pyran-2-one in laboratory settings?
Methodological Answer:
Based on GHS classifications for analogous tetrahydro-2H-pyran-2-one derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 1 eye irritation hazard) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (OSHA Class 3 respiratory irritant) .
- Emergency Measures:
Storage: Keep in a locked, cool, dry area away from oxidizers and strong bases .
Basic: How can researchers confirm the structural identity of 3-acetyltetrahydro-2H-pyran-2-one using spectroscopic techniques?
Methodological Answer:
A combination of spectral analyses is essential:
- NMR:
- ¹H NMR: Look for characteristic signals: δ 4.5–5.0 ppm (pyranone ring protons), δ 2.1–2.3 ppm (acetyl methyl group) .
- ¹³C NMR: Carbonyl signals at δ 170–175 ppm (lactone) and δ 200–210 ppm (acetyl group) .
- GC-MS: Compare retention indices and fragmentation patterns with NIST reference data for tetrahydro-pyranones .
- IR: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C lactone) .
Validation: Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced: How should researchers resolve contradictions in reported bioactivity data for 3-acetyltetrahydro-2H-pyran-2-one derivatives?
Methodological Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., phenyl, alkyl groups) and test against standardized bioassays. For example, phenyl groups at C-2 enhance antimicrobial activity but reduce solubility .
- Assay Reproducibility: Control variables such as solvent (DMSO vs. aqueous buffers), cell lines, and incubation times. Purity verification via HPLC (≥95%) is critical .
- Meta-Analysis: Compare data across peer-reviewed studies, prioritizing results from journals with rigorous validation protocols.
Example: Derivatives with 2-pentenyl substituents showed conflicting antifungal activity in Candida vs. Aspergillus models, likely due to membrane permeability differences .
Advanced: What computational tools are effective for optimizing reaction pathways in 3-acetyltetrahydro-2H-pyran-2-one synthesis?
Methodological Answer:
AI-driven platforms streamline synthetic planning:
- Retrosynthetic Analysis: Tools like Pistachio and Reaxys identify feasible precursors (e.g., ketones, aldehydes) and reaction templates .
- Reaction Condition Prediction: Machine learning models optimize catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvent systems (e.g., toluene for high-temperature reactions) .
- DFT Calculations: Simulate transition states to predict regioselectivity in cyclization steps .
Case Study: AI models suggested a one-step synthesis using acetylacetone and γ-valerolactone under microwave irradiation, achieving 78% yield .
Advanced: How can researchers address inconsistencies in chromatographic data for tetrahydro-pyranone derivatives?
Methodological Answer:
In GC-MS or HPLC analyses, inconsistencies may stem from:
- Isomerization: Thermal degradation during GC can produce artifacts. Use lower injection temperatures (≤250°C) and validate with LC-MS .
- Column Selection: Polar columns (e.g., DB-WAX) better resolve lactone enantiomers than non-polar equivalents .
- Internal Standards: Spike samples with deuterated analogs (e.g., d₃-3-acetyltetrahydro-2H-pyran-2-one) to correct for matrix effects .
Data Cross-Verification: Compare retention times with NIST’s Standard Reference Database .
Advanced: What strategies mitigate solvent incompatibility issues in catalytic hydrogenation of 3-acetyltetrahydro-2H-pyran-2-one precursors?
Methodological Answer:
Hydrogenation of dihydropyranones requires careful solvent-catalyst pairing:
- Catalyst Selection: PtO₂ in ethanol minimizes lactone ring opening compared to Pd/C .
- Solvent Optimization: Use aprotic solvents (e.g., THF) to prevent acid-catalyzed side reactions.
- Pressure Control: Low H₂ pressure (1–2 atm) reduces over-hydrogenation of acetyl groups .
Monitoring: Track reaction progress via in-situ FTIR to detect carbonyl reduction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
